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Compound of Interest

Compound Name: ML218 hydrochloride

Cat. No.: B2892686 Get Quote

For scientists engaged in neuroscience and drug development, the precise modulation of ion

channels is paramount. T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3) are critical

players in neuronal excitability and have been implicated in a range of neurological disorders.

ML218 hydrochloride has emerged as a potent and selective inhibitor of these channels. This

guide provides a comprehensive comparison of ML218 hydrochloride with other T-type

calcium channel blockers, supported by electrophysiological data, to aid researchers in making

informed decisions for their studies.

Comparative Selectivity Profile of T-Type Calcium
Channel Blockers
The selectivity of a pharmacological tool is its most critical attribute. The following table

summarizes the inhibitory potency (IC50) of ML218 hydrochloride and alternative T-type

calcium channel blockers against their primary targets and key off-target ion channels. The

data presented is collated from various electrophysiological studies. It is important to note that

direct comparisons of absolute IC50 values across different studies should be made with

caution due to potential variations in experimental conditions.
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Compound
Primary
Target(s)

IC50 (µM) vs.
T-type Ca²⁺
Channels

IC50 (µM) vs.
L-type Ca²⁺
Channels

IC50 (µM) vs.
hERG K⁺
Channels

ML218

hydrochloride

CaV3.1, CaV3.2,

CaV3.3

CaV3.2: 0.31,

CaV3.3: 0.27

>10 (17-49%

inhibition at 10

µM)

>10 (48%

inhibition at 10

µM)

Mibefradil CaV3.x > CaV1.x

Sub-micromolar

to low

micromolar

range

Low micromolar

range
Varies

Zonisamide

CaV3.x, Voltage-

gated Na⁺

channels

~50-500 (isoform

dependent)

No significant

effect

Not widely

reported

Ethosuximide CaV3.x

High micromolar

to millimolar

range

No significant

effect

Not widely

reported

In-Depth Analysis of Selectivity
ML218 Hydrochloride: As a modern and highly selective tool compound, ML218
hydrochloride demonstrates potent inhibition of T-type calcium channels with significantly less

activity at L-type calcium channels and the hERG potassium channel, a common source of

cardiac off-target effects[1]. A broad screen against a panel of 68 G-protein coupled receptors,

ion channels, and transporters revealed significant binding only to the sodium channel site 2

and sigma 1 receptors at a concentration of 10 µM, highlighting its clean off-target profile[1].

Mibefradil: While a potent T-type calcium channel blocker, mibefradil also exhibits significant

inhibition of L-type calcium channels, albeit with some selectivity for T-type channels[2][3]. This

dual activity can complicate the interpretation of experimental results where specific T-type

channel modulation is desired.

Zonisamide: This compound is considered a multi-target antiepileptic drug, with effects on both

T-type calcium channels and voltage-gated sodium channels. Its potency against T-type

channels is considerably lower than that of ML218.
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Ethosuximide: A first-generation T-type calcium channel blocker, ethosuximide has much lower

potency, with IC50 values in the high micromolar to millimolar range. While it shows good

selectivity against L-type calcium channels, its low potency may limit its utility in certain

research applications.

Experimental Protocols: Electrophysiological
Validation of Selectivity
The gold-standard technique for assessing the selectivity of ion channel modulators is whole-

cell patch-clamp electrophysiology. This method allows for the direct measurement of ion

currents through specific channels in isolated cells.

Detailed Protocol for Assessing T-Type Calcium Channel
Blocker Selectivity
1. Cell Preparation:

Use a stable cell line (e.g., HEK293 or CHO cells) heterologously expressing the human T-
type calcium channel subtypes (CaV3.1, CaV3.2, or CaV3.3).
For off-target analysis, use cell lines expressing other ion channels of interest (e.g., CaV1.2
for L-type calcium channels, hERG for potassium channels).
Culture cells to 70-80% confluency before passaging for electrophysiological recordings.

2. Solutions and Reagents:

External Solution (in mM): 135 CsCl, 10 HEPES, 10 Glucose, 2 CaCl₂, 1 MgCl₂; pH adjusted
to 7.4 with CsOH.
Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 HEPES, 10 EGTA, 5 Mg-
ATP, 0.4 Na-GTP; pH adjusted to 7.2 with CsOH.
Prepare stock solutions of ML218 hydrochloride and other test compounds in a suitable
solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution on
the day of the experiment.

3. Electrophysiological Recording:

Perform whole-cell patch-clamp recordings at room temperature (22-25 °C) using an
appropriate amplifier and data acquisition system.
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Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with
the internal solution.
Obtain a high-resistance seal (>1 GΩ) between the pipette and the cell membrane before
rupturing the membrane to achieve the whole-cell configuration.

4. Voltage-Clamp Protocols:

For T-type Calcium Currents:
Hold the cell membrane potential at -100 mV to ensure channels are in a closed, available
state.
Apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 200
ms) to elicit inward calcium currents.
To generate a concentration-response curve, apply increasing concentrations of the test
compound and measure the peak inward current at a specific voltage (e.g., -30 mV).
For L-type Calcium Currents:
Use a holding potential of -80 mV.
Apply depolarizing steps from -60 mV to +60 mV.
For hERG Potassium Currents:
Use a specific pulse protocol to elicit the characteristic tail current, for example, a
depolarizing step to +20 mV for 2 seconds followed by a repolarizing step to -50 mV.

5. Data Analysis:

Measure the peak current amplitude in the absence (control) and presence of the test
compound.
Calculate the percentage of current inhibition for each concentration.
Fit the concentration-response data to the Hill equation to determine the IC50 value.

Visualizing Experimental Workflows and Signaling
Pathways
To further clarify the experimental process and the underlying biological context, the following

diagrams are provided.
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Caption: Experimental workflow for validating compound selectivity using whole-cell patch-

clamp electrophysiology.
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Caption: Signaling pathway of T-type calcium channels and the inhibitory action of ML218
hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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